molecular formula C16H28O B1217015 5-Cyclohexadecen-1-one CAS No. 37609-25-9

5-Cyclohexadecen-1-one

Cat. No. B1217015
CAS RN: 37609-25-9
M. Wt: 236.39 g/mol
InChI Key: ABRIMXGLNHCLIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Cyclohexadecen-1-one can be synthesized from cyclododecanone through a series of steps including chlorination, Grignard reaction with vinylmagnesium chloride, rearrangement with aluminum isopropoxide, revinylation with vinylmagnesium chloride, and oxy-Cope rearrangement. Another method involves the preparation from cyclododecane epoxide through vinylation and chromic oxidation. These processes illustrate the complexity and the synthetic versatility of this compound (Suga, Watanabe, Fujita, & Gomi, 1974).

Scientific Research Applications

Fragrance Ingredient and Toxicology

5-Cyclohexadecen-1-one, as a fragrance ingredient, has been evaluated for its toxicologic and dermatologic properties. It is part of the macrocyclic ketones and derivatives group used in fragrances. The review by McGinty, Letizia, and Api (2011) provides a comprehensive summary of the toxicology and dermatology related to this compound, including its physical properties, acute toxicity, skin irritation, sensitization, elicitation, phototoxicity, and genotoxicity data. This review is part of a broader safety assessment of macrocyclic ketones and derivatives in fragrances (McGinty, Letizia, & Api, 2011).

Synthesis from Cyclododecanone

Watanabe, Suga, Fujita, and Gomi (2007) described a method to synthesize 5-Cyclohexadecen-1-one from cyclododecanone. This process involves four steps: chlorination, Grignard reaction with vinylmagnesium chloride, rearrangement with aluminum isopropoxide, revinylation with vinylmagnesium chloride, and oxy-Cope rearrangement (Watanabe, Suga, Fujita, & Gomi, 2007).

Metallic Conductivity

Huang and Kertész (2006) explored the metallic character of the cyclohexyl-substituted spiro-biphenalenyl neutral radical molecular crystal. Their study contradicted the previously suggested Pauli paramagnetism, pointing instead towards a quasi one-dimensional material with a 1-D conducting pathway (Huang & Kertész, 2006).

Gold- and Platinum-Catalyzed Cycloisomerizations

Sun, Conley, Zhang, and Kozmin (2006) developed gold- and platinum-catalyzed cycloisomerizations of 1,5-enynes, which can produce highly functionalized 1,4- and 1,3-cyclohexadienes. This process has potential applications in synthesizing various cyclohexadiene compounds for synthetic applications (Sun, Conley, Zhang, & Kozmin, 2006).

Synthesis of Cyclohexenylnucleosides

Liu, Di Salvo, and Herdewijn (2008) discussed the synthesis of cyclohexenylnucleosides, which have applications in antiviral drug design. The synthesis process they described is crucial for producing enantiomerically pure 5'-hydroxy-4'-hydroxymethyl-2'-cyclohexenylnucleosides and the corresponding CeNA building blocks (Liu, Di Salvo, & Herdewijn, 2008).

Catalytic Hydration of Cyclohexene

Yao, Huang, Lin, and Liu (2020) focused on using deactivated TS-1 as a catalyst for the hydration of cyclohexene to cyclohexanol. Their findings indicate that the deactivated TS-1 is a high-performance catalyst with high activity, selectivity, and stability, offering new insights into catalyst development (Yao, Huang, Lin, & Liu, 2020).

Optically Active Cyclohexenones

Carlone, Marigo, North, Landa, and Jørgensen (2006) presented a method for preparing optically active 2,5-disubstituted-cyclohexen-2-one derivatives, important for pharmaceutical and synthetic chemistry applications. This process involved a one-pot, multi-step approach, including an organocatalytic asymmetric conjugated addition (Carlone, Marigo, North, Landa, & Jørgensen, 2006).

Safety And Hazards

5-Cyclohexadecen-1-one is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating that it is very toxic to aquatic life with long-lasting effects . The precautionary statements include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

cyclohexadec-5-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRIMXGLNHCLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)CCCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047139
Record name 5-Cyclohexadecen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 5-Cyclohexadecen-1-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Cyclohexadec-5-en-1-one

CAS RN

37609-25-9
Record name 5-Cyclohexadecen-1-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Cyclohexadecen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclohexadecen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.681
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Synthesis routes and methods I

Procedure details

A mixture of 1,2-divinylcyclododecan-1-ol (0.125 g, 5.10-4 mol) and mercuric trifluoroacetate (0.215 g) in methylene chloride (4 cc) is kept at a temperature of the order of 20° C. After a reaction time of 1 hour 30 minutes, a solution of sodium borohydride (0.005 g) in 3 N sodium hydroxide solution (0.33 cc) is added to the reaction mixture. The reaction mixture is extracted with methylene chloride (3×10 cc). The organic extracts are dried over magnesium sulphate. After filtration and concentration of the solvent under reduced pressure (20 mm Hg; 2.7 kPa), cyclohexadec-5-en-1-one (0.087 g) is obtained with a yield of 70%.
Quantity
0.125 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric trifluoroacetate
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1,2-divinylcyclododecan-1-ol (0.125 g, 5.10-4 mol), lithium trifluoromethanesulphonate (0.080 g) and mercuric trifluoroacetate (0.045 g) in methylene chloride (5 cc) is kept at a temperature of the order of 20° C. for 20 minutes. The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (3×10 cc) and then extracted with methylene chloride (3×10 cc). The organic extracts are dried over magnesium sulphate. After filtration and concentration to dryness under reduced pressure (20 mm Hg; 2.7 kPa), cyclohexadec-5-en-1-one (0.085 g) is obtained with a yield of 69%.
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric trifluoroacetate
Quantity
0.045 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclohexadecen-1-one
Reactant of Route 2
5-Cyclohexadecen-1-one
Reactant of Route 3
5-Cyclohexadecen-1-one
Reactant of Route 4
5-Cyclohexadecen-1-one
Reactant of Route 5
5-Cyclohexadecen-1-one
Reactant of Route 6
5-Cyclohexadecen-1-one

Citations

For This Compound
43
Citations
D Belsito, D Bickers, M Bruze, P Calow… - Food and chemical …, 2011 - Elsevier
… None of 74 contact dermatitis patients reacted to a patch test of 5-cyclohexadecen-1-one. Animal studies have also demonstrated that these fragrance ingredients are sensitizers only at …
Number of citations: 17 www.sciencedirect.com
SA Aboaba, GF Fasimoye - International Journal of Science, 2018 - academia.edu
… 5cyclohexadecen-1-one (12.23%) and octadec-9-enoic acid (46.28%), in addition, 8 compounds was characterized in the stem bark oil and dominated mainly by sesquiterpene …
Number of citations: 4 www.academia.edu
C Qiu, J Wang, H Fan, Y Bai, Y Tian, X Xu, Z Jin - Carbohydrate polymers, 2018 - Elsevier
… A maximum γ-CD yield of 32.9% was achieved by recombinant CGTase in the presence of 5-cyclohexadecen-1-one. This could be a promising method for the industrial production of γ-…
Number of citations: 17 www.sciencedirect.com
M Nishino, H Kondo, A Miyake - Chemistry Letters, 1973 - journal.csj.jp
… of 2-chlorocyclododecan-1-one with vinylmagnesium chloride (molar ratio at 1:2) gave directly 1,2-divinylcyclododecan-1-ol, which was easily converted to 5-cyclohexadecen-1-one. …
Number of citations: 13 www.journal.csj.jp
T Kato, H Kondo, M Nishino, M Tanaka… - Bulletin of the …, 1980 - journal.csj.jp
… VVhen the minor isomer was heated at 180 C for 3 h, the single product, (E)-5-cyclohexadecen1-one 18 was obtained in 92%, yield. The major isomer, under the same conditions, …
Number of citations: 42 www.journal.csj.jp
E Duffy, G Albero, A Morrin - Cosmetics, 2018 - mdpi.com
… (UVB absorber) were also observed to remain after 2 h, while several other compounds exhibited longevity on the majority of participants including 5-cyclohexadecen-1-one, β-myrcene…
Number of citations: 20 www.mdpi.com
SM Barbon, M Rolland, A Anastasaki, NP Truong… - …, 2018 - ACS Publications
… Lauryl acrylate, cyclohexyl acrylate, behenyl acrylate, and 5-cyclohexadecen-1-one were purchased from TCI Chemicals. Civetone was obtained from Perfumer Supply House. …
Number of citations: 16 pubs.acs.org
M Parimalam, VP Rani, KD Kumar - Journal of Advanced Scientific …, 2021 - sciensage.info
Coconut haustorium (CH) is found during germination of Cocos nucifera. This study was carried out to determine the existing phytochemicals in Coconut haustorium and to characterize …
Number of citations: 1 www.sciensage.info
HP Gajera, DG Hirpara, DD Savaliya… - … and Molecular Plant …, 2020 - Elsevier
… The compounds undecane 4,7-dimethyl; 1-tetradecene and 5-cyclohexadecen-1-one accounted significantly higher in potent-A and weak antagonist. The secretory metabolites 1-…
Number of citations: 20 www.sciencedirect.com
L Wang, D Wu, J Chen, J Wu - Food chemistry, 2013 - Elsevier
… From Table 1, it can be noted that the γ-CD production was greatly enhanced with the use of cyclododecanone, 5-cyclohexadecen-1-one, and glycyrrhizic acid. The yield of γ-CD was …
Number of citations: 49 www.sciencedirect.com

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